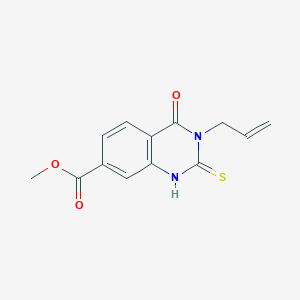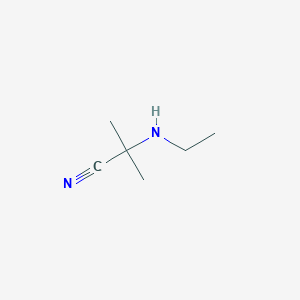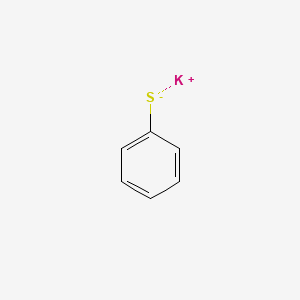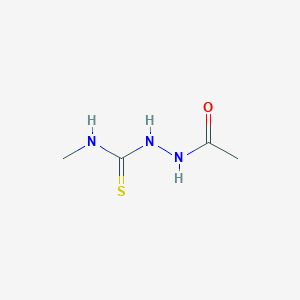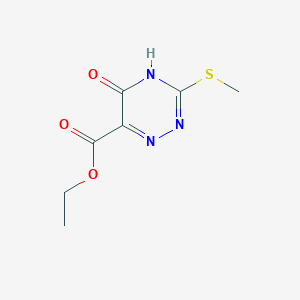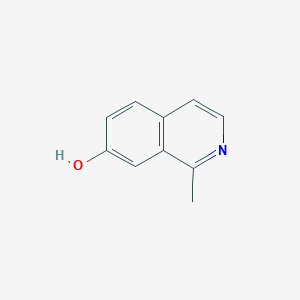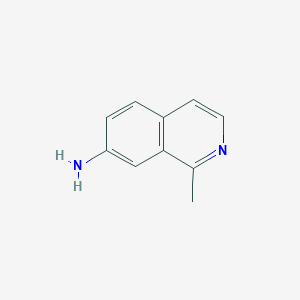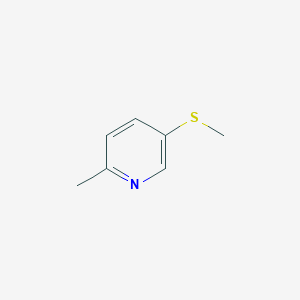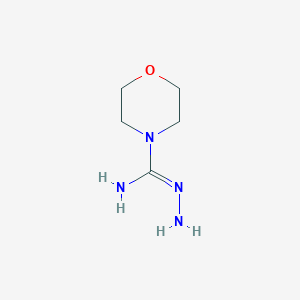
N'-aminomorpholine-4-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of N’-aminomorpholine-4-carboximidamide and similar compounds has been studied. For instance, N-amino cyclic amines such as N-aminopiperidine and 4-aminomorpholine have been diazotized with tert-butyl nitrite followed by dediazotization to generate transient cycloimines. These cycloimines could be trapped with dimethyl acetylenedicarboxylate to afford new annelated pyridine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving N’-aminomorpholine-4-carboximidamide are not detailed in the search results, the compound’s synthesis involves diazotization and dediazotization reactions .Physical And Chemical Properties Analysis
N’-aminomorpholine-4-carboximidamide has a molecular weight of 144.18 g/mol. More detailed physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
- Hydrazide Derivatives : Researchers have investigated the synthesis of hydrazide derivatives, including morpholine-4-carboximidhydrazide, for their potential as drug candidates. These compounds exhibit diverse pharmacological activities and may serve as leads for developing novel therapeutics .
- Central Nervous System (CNS) Drugs : The morpholine moiety enhances pharmacokinetic properties, metabolic stability, and potency. Consequently, it has been explored in CNS drug design .
- Asymmetric Addition Reactions : Morpholines have been employed as catalysts and ligands in asymmetric addition reactions. For instance, they facilitate the addition of organo-zinc compounds to aldehydes and amides, leading to valuable synthetic intermediates .
- Drug Metabolism Studies : Labeled morpholine derivatives, such as 14C-labeled morpholine-4-carboximidhydrazide, have been used for preclinical in vitro and in vivo drug metabolism studies. These studies help understand the compound’s behavior and interactions within biological systems .
- Functional Materials : Morpholine-containing compounds may find applications in functional materials due to their unique structure and reactivity. Researchers explore their use in designing materials with specific properties .
- Synthetic Methods : Recent advances in the synthesis of morpholines involve transition metal-catalyzed reactions. These methods allow stereoselective access to morpholine derivatives from readily available starting materials, such as amino alcohols and related compounds .
- Bioorthogonal Chemistry : Morpholine-based hydrazides can serve as bioorthogonal handles for selective labeling and bioconjugation. Researchers utilize these functional groups to study biological processes and develop targeted probes .
Medicinal Chemistry and Drug Development
Catalysis and Ligands
Biological Studies
Materials Science
Transition Metal Catalysis
Chemical Biology and Bioconjugation
Safety and Hazards
N’-aminomorpholine-4-carboximidamide is considered hazardous. It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
Morpholine-4-carboximidhydrazide, also known as N’-aminomorpholine-4-carboximidamide or 4-Morpholinecarboximidic acid, hydrazide, is a complex compound with a wide range of potential targets. Morpholine derivatives have been reported to exhibit antibacterial activity, suggesting that their targets could be bacterial cells .
Mode of Action
Studies on similar morpholine-modified agents suggest that they can destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria . This leads to bacterial cell death, thereby exhibiting antibacterial activity .
Biochemical Pathways
Morpholine derivatives have been reported to disrupt the homeostasis of lysosomal ph, which could affect various cellular processes . Additionally, morpholine catabolism in bacteria involves the ethanolamine-O-phosphate pathway and the glycerate pathway .
Result of Action
Similar morpholine-modified agents have been reported to exhibit significant anti-infective activity in vivo, suggesting that morpholine-4-carboximidhydrazide may have similar effects .
Action Environment
The action of Morpholine-4-carboximidhydrazide can be influenced by various environmental factors. For instance, the degradation of morpholine by bacterial strains can be influenced by the presence of other carbon and nitrogen sources in the environment . Additionally, the synthesis and biological evaluation of morpholine derivatives can be affected by the conditions under which the reactions are carried out .
properties
IUPAC Name |
N'-aminomorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFSDHVKBHKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




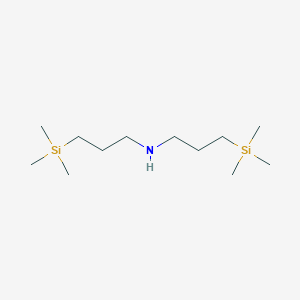
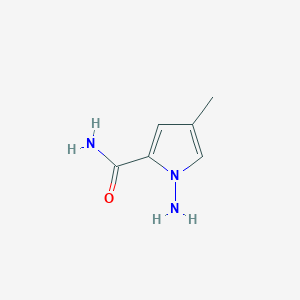
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
